molecular formula C8H9NO3 B109077 (3-Aminophenoxy)acetic acid CAS No. 6274-24-4

(3-Aminophenoxy)acetic acid

Cat. No. B109077
Key on ui cas rn: 6274-24-4
M. Wt: 167.16 g/mol
InChI Key: OIWJQYPZFXSJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362017B2

Procedure details

To a round bottom flask was added (3-amino-phenoxy)-acetic acid 2 (167 mg, 1.0 mmol, 1.0 eq.), toluene (5.0 mL), DMF (0.5 mL), p-toluene sulfonic acid monohydrate (209 mg, 1.1 mmol, 1.1 eq.), and sym-diformyl hydrazine (96.8 mg, 1.1 mmol, 1.1 eq.). The mixture was refluxed overnight. Upon cooling to RT, the reaction mixture separated out into two layers with product in the bottom brown oil layer and toluene in the clear top layer. The toluene layer was removed; water was added to the brown oil and then extracted with EtOAc 3×. The combined organic layers were then dried with Na2SO4, concentrated via rotary evaporation, and then triturated with ether to give (3-[1,2,4]Triazol-4-yl-phenoxy)-acetic acid 24 as an orange solid (65.0 mg, 30% yield). LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 220.1 (M+H)+1 1H-NMR, Varian 400 MHz (DMSO-d6) δ 9.10 (s, 2H), 7.48 (m, 1H), 7.39 (t, 1H), 7.31 (dd, 1H), 7.00 (dd, 1H), 4.80 (s, 2H) ppm.
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
96.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][C:7]([OH:9])=[O:8].C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:32]([NH:34][NH:35][CH:36]=O)=O>CN(C=O)C>[N:34]1[N:35]=[CH:36][N:1]([C:2]2[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=2)[O:5][CH2:6][C:7]([OH:9])=[O:8])[CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
167 mg
Type
reactant
Smiles
NC=1C=C(OCC(=O)O)C=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
209 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
96.8 mg
Type
reactant
Smiles
C(=O)NNC=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction mixture separated out into two layers with product in the bottom brown oil layer and toluene in the clear top layer
CUSTOM
Type
CUSTOM
Details
The toluene layer was removed
ADDITION
Type
ADDITION
Details
water was added to the brown oil
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc 3×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Name
Type
product
Smiles
N=1N=CN(C1)C=1C=C(OCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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